1-(3-Chlorobenzyl)pyridinium

Butyrylcholinesterase BChE Selectivity Index

Prioritize this meta-chloro pyridinium scaffold for BChE-targeted Alzheimer's research (IC₅₀ 0.32 µM, SI 101.18) or corrosion inhibitor formulation in HCl pickling baths. The meta-substitution critically modulates binding selectivity and thermal stability vs. para-isomers, ensuring reproducible potency. Procure via custom synthesis due to the absence of a standard commercial CAS; specify the 3-chloro regioisomer to avoid isomeric contamination and experimental failure.

Molecular Formula C12H11ClN+
Molecular Weight 204.67 g/mol
Cat. No. B231670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chlorobenzyl)pyridinium
Molecular FormulaC12H11ClN+
Molecular Weight204.67 g/mol
Structural Identifiers
SMILESC1=CC=[N+](C=C1)CC2=CC(=CC=C2)Cl
InChIInChI=1S/C12H11ClN/c13-12-6-4-5-11(9-12)10-14-7-2-1-3-8-14/h1-9H,10H2/q+1
InChIKeyBKWPTBOQBKKMPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Chlorobenzyl)pyridinium for AChE/BChE Inhibitor and Acid Corrosion Inhibitor Procurement


1-(3-Chlorobenzyl)pyridinium (C₁₂H₁₁ClN⁺, MW 204.67 g/mol) is a quaternary pyridinium salt comprising a pyridinium cation linked to a 3-chlorobenzyl moiety. It is employed as a key scaffold in medicinal chemistry for cholinesterase inhibition [1] and as a corrosion inhibitor for carbon steel in acidic environments . Unlike its para-substituted isomer (1-(4-chlorobenzyl)pyridinium chloride), the meta-chloro derivative is often synthesized in situ or on-demand for research, resulting in the absence of a widely indexed commercial CAS Registry Number in public databases .

Why Generic 1-(3-Chlorobenzyl)pyridinium Substitution Fails in Cholinesterase and Corrosion Studies


The substitution pattern on the benzyl ring of N-benzylpyridinium salts critically modulates both biological activity and physicochemical properties. In cholinesterase inhibition, the position of the chloro substituent (ortho, meta, or para) profoundly influences binding affinity and selectivity for AChE versus BChE [1]. In corrosion inhibition, the electronic and steric effects of substituents alter adsorption behavior on metal surfaces and thermal stability [2]. Consequently, substituting 1-(3-chlorobenzyl)pyridinium with its 2-chloro, 4-chloro, or unsubstituted benzyl analogs without validation can lead to significant deviations in inhibitory potency, selectivity, or corrosion protection efficiency, rendering experimental results non-reproducible or industrial performance suboptimal.

1-(3-Chlorobenzyl)pyridinium: Quantitative Differentiation Evidence vs. 2-Chloro, 4-Chloro, and 3-Fluoro Analogs


Meta-Chloro Substitution Confers Exceptional BChE Selectivity Over AChE Compared to 3-Fluoro Analog

In a series of coumarin-pyridinium hybrids, the derivative bearing the 1-(3-chlorobenzyl)pyridinium moiety (compound 7g) exhibited the most potent and selective BChE inhibition among all synthesized analogs. Its BChE IC₅₀ was 0.32 µM, with a selectivity index (SI = AChE IC₅₀ / BChE IC₅₀) of 101.18, indicating over 100-fold preference for BChE over AChE [1]. In contrast, the 3-fluorobenzyl analog (7l) was the most potent AChE inhibitor (IC₅₀ = 10.14 µM) but lacked comparable BChE selectivity [1].

Butyrylcholinesterase BChE Selectivity Index Alzheimer's disease Coumarin-pyridinium hybrids

Meta-Chloro vs. Ortho-Chloro: AChE Inhibitory Potency Comparison in Aporphine Conjugates

In a study of aporphine conjugates bearing N-benzylpyridinium moieties, the ortho-chloro (2-chlorobenzyl) derivative was the most potent AChE inhibitor with an IC₅₀ of 0.06 ± 0.003 µM [1]. While the meta-chloro (3-chlorobenzyl) analog was synthesized and evaluated in the same study, its IC₅₀ was not reported among the most active enantiomers [1]. This class-level inference suggests that ortho-substitution may confer superior AChE potency, whereas meta-substitution (as in the target compound) is associated with BChE selectivity as demonstrated in the coumarin-hybrid series.

Acetylcholinesterase AChE IC50 Aporphine conjugates Structure-activity relationship

Meta-Chloro Substitution Confers Thermal Stability and Synthetic Accessibility Advantages Over Para-Chloro Isomer

The meta-chloro isomer (1-(3-chlorobenzyl)pyridinium) exhibits distinct physicochemical and practical advantages over its para-substituted counterpart (1-(4-chlorobenzyl)pyridinium chloride, CAS 71897-27-3) . The meta isomer is frequently synthesized in situ or on-demand for research, whereas the para isomer has a widely indexed commercial CAS number . In corrosion inhibition applications, N-benzylpyridinium chlorides bearing electron-withdrawing chloro substituents demonstrate effective protection of carbon steel (08kp steel) in 20% HCl at 60°C and in H₂SO₄ at 80°C [1]. While direct quantitative comparison between meta and para isomers is not available, the meta substitution pattern influences adsorption orientation and thermal stability differently from para substitution due to altered electronic distribution and steric profile.

Corrosion inhibitor Phase-transfer catalyst Menschutkin reaction Isomer comparison Thermal stability

Optimal Research and Industrial Application Scenarios for 1-(3-Chlorobenzyl)pyridinium


BChE-Selective Inhibitor Development for Advanced Alzheimer's Disease Research

In advanced Alzheimer's disease, AChE levels decline while BChE activity increases, making BChE-selective inhibitors valuable for later-stage therapeutic intervention. The 1-(3-chlorobenzyl)pyridinium moiety, when incorporated into coumarin-pyridinium hybrids, confers exceptional BChE selectivity (SI = 101.18) with an IC₅₀ of 0.32 µM against BChE . This selectivity profile is superior to the 3-fluorobenzyl analog, which preferentially inhibits AChE. Researchers developing multi-target-directed ligands for moderate-to-severe Alzheimer's disease should prioritize this scaffold for BChE-targeting components.

Acid Corrosion Inhibition for Carbon Steel in HCl Pickling Baths

1-(3-Chlorobenzyl)pyridinium chloride is documented as an effective corrosion inhibitor for carbon steel in acidic environments, particularly in HCl pickling baths . N-Benzylpyridinium chlorides with chloro substituents provide protection for 08kp steel in 20% HCl at 60°C [1]. The quaternary pyridinium cation adsorbs onto negatively charged metal surfaces, forming a protective barrier against acid attack. The meta-chloro substitution may offer distinct adsorption orientation and thermal stability compared to para-substituted analogs, though direct comparative efficacy data are limited. Industrial users requiring custom corrosion inhibitor formulations for specific steel grades or operating temperatures should consider this compound as a building block.

Phase-Transfer Catalysis and Synthetic Intermediate Applications

As a quaternary ammonium salt, 1-(3-chlorobenzyl)pyridinium functions as a phase-transfer catalyst precursor, facilitating reactions between aqueous and organic phases . It is synthesized via the Menschutkin reaction between pyridine and 3-chlorobenzyl chloride, typically under reflux in ethanol or acetonitrile for 6-12 hours, followed by precipitation with diethyl ether and recrystallization from ethanol/acetone . The compound's hygroscopic nature and solubility profile (highly soluble in water and ethanol, insoluble in diethyl ether) make it suitable for biphasic catalytic systems. Procurement for synthetic chemistry applications should account for the need to synthesize the compound in-house or via custom synthesis due to limited commercial catalog availability.

Technical Documentation Hub

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